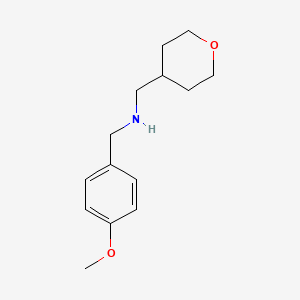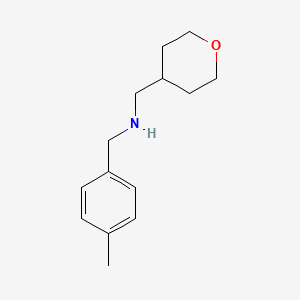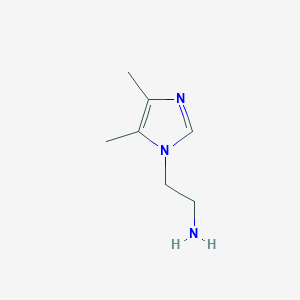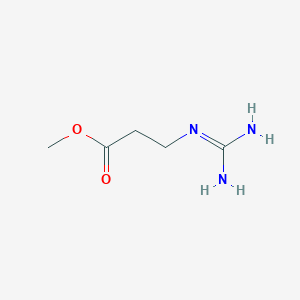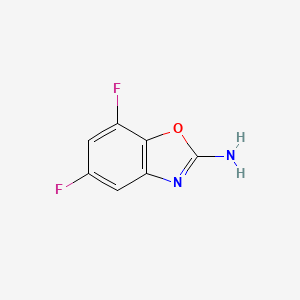![molecular formula C9H11N3 B7868295 2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B7868295.png)
2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is used in various scientific research applications, particularly in the fields of biology and medicine.
Vorbereitungsmethoden
The preparation of Anti-Diphtheria Toxin antibody involves immunizing rabbits with purified native protein from Corynebacterium diphtheriae. The serum is then collected and purified to obtain the antibody . Industrial production methods typically involve large-scale immunization and purification processes to ensure a consistent and high-quality product.
Analyse Chemischer Reaktionen
Anti-Diphtheria Toxin antibody primarily undergoes binding reactions with its target antigen, the diphtheria toxin. The binding is highly specific and involves the formation of antigen-antibody complexes. Common reagents used in these reactions include buffers and blocking agents to prevent non-specific binding . The major product formed from these reactions is the antigen-antibody complex, which can be detected using various assays such as ELISA and Western blotting.
Wissenschaftliche Forschungsanwendungen
Anti-Diphtheria Toxin antibody is widely used in scientific research for the detection and quantification of diphtheria toxin in various samples. It is employed in immunoassays such as ELISA, Western blotting, and immunoprecipitation . In medicine, this antibody is used to study the pathogenesis of diphtheria and to develop diagnostic tools and vaccines. In industry, it is used for quality control and safety testing of vaccines and other biological products.
Wirkmechanismus
The mechanism of action of Anti-Diphtheria Toxin antibody involves the specific binding to the diphtheria toxin, neutralizing its toxic effects. The antibody recognizes and binds to specific epitopes on the toxin, preventing it from interacting with its cellular targets . This binding inhibits the toxin’s ability to enter cells and disrupt protein synthesis, thereby neutralizing its pathogenic effects.
Vergleich Mit ähnlichen Verbindungen
Anti-Diphtheria Toxin antibody can be compared with other antibodies targeting bacterial toxins, such as Anti-Tetanus Toxin antibody and Anti-Botulinum Toxin antibody. While all these antibodies function by neutralizing their respective toxins, Anti-Diphtheria Toxin antibody is unique in its specificity for diphtheria toxin . Similar compounds include:
- Anti-Tetanus Toxin antibody
- Anti-Botulinum Toxin antibody
- Anti-Pertussis Toxin antibody
These antibodies share similar preparation methods and applications but differ in their target specificities and mechanisms of action.
Eigenschaften
IUPAC Name |
2-(7H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXAJWXUYDUTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C2=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=NC=C(C2=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
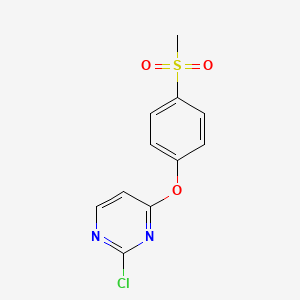
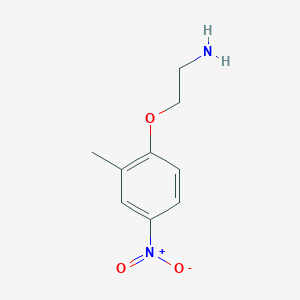
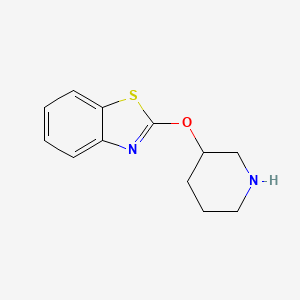
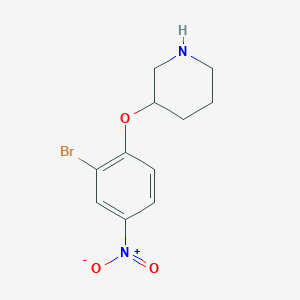
![3-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine](/img/structure/B7868244.png)
![3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine](/img/structure/B7868250.png)
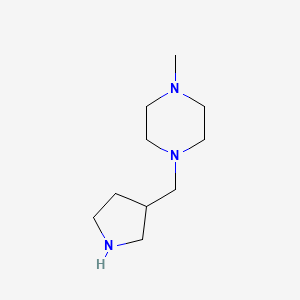
![3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine](/img/structure/B7868269.png)
![N,N-dimethyl-4-({[(oxan-4-yl)methyl]amino}methyl)aniline](/img/structure/B7868275.png)
